molecular formula C21H16ClN3O5 B10821025 2-[4-[5-(3-chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic acid

2-[4-[5-(3-chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic acid

Cat. No.: B10821025
M. Wt: 425.8 g/mol
InChI Key: WRBZNIUFAKIIQG-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for SAR247799 involve several steps, including the use of specific reagents and catalysts. The detailed synthetic pathway is proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and activity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

SAR247799 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in SAR247799.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SAR247799 has a wide range of scientific research applications:

Comparison with Similar Compounds

SAR247799 is compared with other S1P1 agonists such as siponimod and FTY-720-P. While siponimod and FTY-720-P are also potent S1P1 agonists, they tend to cause receptor desensitization and lymphopenia . In contrast, SAR247799 does not cause these adverse effects, making it a unique and promising candidate for therapeutic applications . The similar compounds include:

SAR247799’s ability to activate S1P1 without desensitization sets it apart from these similar compounds, highlighting its potential for safer and more effective therapeutic use.

Properties

Molecular Formula

C21H16ClN3O5

Molecular Weight

425.8 g/mol

IUPAC Name

2-[4-[5-(3-chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic acid

InChI

InChI=1S/C21H16ClN3O5/c1-11-6-13(7-12(2)18(11)28-10-17(26)27)19-24-16-9-23-21(25-20(16)30-19)29-15-5-3-4-14(22)8-15/h3-9H,10H2,1-2H3,(H,26,27)

InChI Key

WRBZNIUFAKIIQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)C)C2=NC3=CN=C(N=C3O2)OC4=CC(=CC=C4)Cl

Origin of Product

United States

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